molecular formula C19H21N3O5 B1672647 Isradipine CAS No. 75695-93-1

Isradipine

Katalognummer B1672647
CAS-Nummer: 75695-93-1
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: HMJIYCCIJYRONP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isradipine is a calcium channel blocker of the dihydropyridine class . It is usually prescribed for the treatment of high blood pressure to reduce the risk of stroke and heart attack . It works by affecting the movement of calcium into the cells of the heart and blood vessels . As a result, isradipine relaxes blood vessels and increases the supply of blood and oxygen to the heart while reducing its workload .


Synthesis Analysis

Isradipine can be synthesized for research studies and is brain penetrating . Desmethyl isradipine was reacted with [11C]CH3I in the presence of tetrabutylammonium hydroxide in DMF in an HPLC injector loop to produce the radiotracer .


Molecular Structure Analysis

Isradipine has a molecular formula of C19H21N3O5 . It differentiates itself from other dihydropyridine derivatives by its benzoxadiazolyl moiety, which contributes to the high affinity for the dihydropyridine binding site .


Chemical Reactions Analysis

Isradipine selectively binds with the calcium channel receptor with high compatibility and averts calcium alteration into cardiac and arterial smooth muscle cells .


Physical And Chemical Properties Analysis

Isradipine is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water (<10 mg/L at 37ºC), but is soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride .

Wissenschaftliche Forschungsanwendungen

1. Oral Fast Dissolving Films (OFDFs) for Enhanced Drug Dissolution

  • Summary of Application : This study aimed to enhance the dissolution rate of Isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films (OFDFs). Isradipine was complexed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) using the solvent co-evaporation technique to produce an Isradipine inclusion complex with increased solubility .
  • Methods of Application : The inclusion complex was formulated in OFDFs. The fabricated films were evaluated for their drug content uniformity, surface pH, thickness, tensile strength, percent elongation, disintegration time and in vitro drug release profile .
  • Results or Outcomes : The results indicated that the inclusion complexation of Isradipine enhances its solubility and dissolution rate. Films were found to be faint yellow, elastic, compatible and palatable and to have acceptable tensile strength. The complexed drug with HP-β-CD in the presence of a high level of disintegrants enhanced the drug dissolution compared to the plain film .

2. Addiction Treatment

  • Summary of Application : This systematic review examined the use of the pharmacological agent Isradipine in the context of potential applications for addiction treatment .
  • Methods of Application : Isradipine was administered to adults with a current Diagnostic and Statistical Manual of Mental Disorders-5th edition diagnosis of a substance use disorder and/or to healthy volunteers alone and in conjunction with a substance (i.e, cocaine, methamphetamine, alcohol) .
  • Results or Outcomes : Isradipine was found to improve cerebral blood flow (CBF) in individuals with cocaine-induced hypoperfusion and in several studies was found to reduce parameters of blood pressure elevation after stimulant use. There were no significant findings on Isradipine’s effect on subjective reporting (i.e., craving, mood, drug affect) or cognition/attention .

3. Radiosynthesis and Neuroimaging

  • Summary of Application : This study aimed to develop in vivo positron emission tomography (PET) probes for neuroimaging of calcium channels using a carbon-11 isotopologue of a dihydropyridine Ca2+ -channel antagonist, Isradipine .
  • Methods of Application : Desmethyl isradipine was reacted with [11C]CH3I in the presence of tetrabutylammonium hydroxide in DMF in an HPLC injector loop to produce the radiotracer .
  • Results or Outcomes : The study confirmed that [11C]isradipine can be synthesized routinely for research studies and is brain penetrating .

4. Treatment of Hypertension

  • Summary of Application : Isradipine is used in the treatment of hypertension. It works by decreasing arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels .
  • Methods of Application : Isradipine is administered orally. It binds to calcium channels with high affinity and specificity and inhibits calcium flux into cardiac and smooth muscle .
  • Results or Outcomes : The use of Isradipine results in the reduction of blood pressure in patients with hypertension .

5. Enhanced Transdermal Delivery Against Hypertension

  • Summary of Application : This study aimed to enhance the transdermal delivery of Isradipine for the treatment of hypertension. The researchers developed Isradipine-loaded invasomes .
  • Methods of Application : Isradipine-loaded invasomes were prepared by conventional thin layer evaporation technique using Phospholipon 90G, b-citronellene (terpene) and ethanol. The prepared formulations were characterized in terms of size, size distribution, morphology, entrapment efficiency, and antihypertensive activity .
  • Results or Outcomes : The optimized formulation presented the particle size of 194±18nm, entrapment efficiency (88.46%), and attained mean transdermal flux of 22.80±2.10mg/cm2/h through rat skin. During antihypertensive study, the treatment group showed a substantial and constant decrease in blood pressure, for up to 24h .

6. Electrophysiological, Inotropic and Chronotropic Effects

  • Summary of Application : This study examined the electrophysiological, inotropic and chronotropic effects of Isradipine in guinea pig myocardial tissue and effects on contraction and calcium uptake of rabbit aorta .
  • Methods of Application : The study involved administering Isradipine to guinea pig myocardial tissue and rabbit aorta, and observing the effects .
  • Results or Outcomes : The study found that Isradipine had significant effects on the electrophysiological, inotropic and chronotropic properties of the guinea pig myocardial tissue and on the contraction and calcium uptake of the rabbit aorta .

Safety And Hazards

Isradipine may cause serious side effects. Call your doctor at once if you have a light-headed feeling, like you might pass out; pounding heartbeats or fluttering in your chest; flushing (warmth, redness, or tingly feeling); tiredness; or heart problems–swelling, rapid weight gain, feeling short of breath . Common side effects of isradipine may include flushing; headache, dizziness; swelling; fast heartbeats; or upset stomach .

Zukünftige Richtungen

Isradipine has been shown to be an effective antihypertensive agent when used as monotherapy, or when added to therapy with thiazide-type diuretics . It has also been shown to be effective in controlling hypertension following coronary artery bypass graft surgery and appears useful in the treatment of intraoperative hypertension, hypertensive disorders in pregnancy, and isoproterenol-induced myocardial infarction in rats .

Eigenschaften

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023179
Record name Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs. There are at least five different types of calcium channels in Homo sapiens: L-, N-, P/Q-, R- and T-type. CCBs target L-type calcium channels, the major channel in muscle cells that mediates contraction. Similar to other DHP CCBs, isradipine binds directly to inactive calcium channels stabilizing their inactive conformation. Since arterial smooth muscle depolarizations are longer in duration than cardiac muscle depolarizations, inactive channels are more prevalent in smooth muscle cells. Alternative splicing of the alpha-1 subunit of the channel gives isradipine additional arterial selectivity. At therapeutic sub-toxic concentrations, isradipine has little effect on cardiac myocytes and conduction cells.
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Isradipine

CAS RN

75695-93-1
Record name Isradipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75695-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isradipine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name isradipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISRADIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-170 °C, 168 - 170 °C
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To achieve the afore-mentioned objects, the present invention provides for a process for the manufacture of the Isradipine which, involves two steps. In the first step 2,1,3-benzoxadiazole-4-carboxaldehyde is reacted with methyl acetoacetate in the presence of acetic acid and piperidine in diisopropyl ether. The product 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is isolated and purified to get substantially high purity product with less than 0.3% 2,1,3-benzoxadiazole-4-carboxaldehyde content present in the purified product. In the second step the purified intermediate 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is reacted with isopropyl-β-aminocrotonate in ethanol at 25 to 35° C. The crude Isradipine is crystallised from ethanol to get pure Isradipine having substantially higher purity and containing lower amount of the symmetrical ester isomers (III) and (IV).
Name
2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isradipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isradipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isradipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Isradipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isradipine
Reactant of Route 6
Reactant of Route 6
Isradipine

Citations

For This Compound
15,700
Citations
A Fitton, P Benfield - Drugs, 1990 - Springer
… Short and long term isradipine administration is accompanied by sustained diuretic and … by isradipine administration in these patients, and the antihypertensive efficacy of isradipine is …
Number of citations: 109 link.springer.com
TS Anekonda, JF Quinn - Biochimica et Biophysica Acta (BBA)-Molecular …, 2011 - Elsevier
… Our studies have shown that isradipine in vitro … of isradipine to triple transgenic animal model for Alzheimer's disease was well-tolerated. Our results further suggest that isradipine …
Number of citations: 159 www.sciencedirect.com
Parkinson Study Group STEADY-PD III … - Annals of internal …, 2020 - acpjournals.org
… dose identified in a prior phase 2 study of isradipine in PD (8–10). Of note, … of isradipine in early-stage PD (STEADY-PD III [Safety, Tolerability, and Efficacy Assessment of Isradipine for …
Number of citations: 88 www.acpjournals.org
E Ilijic, JN Guzman, DJ Surmeier - Neurobiology of disease, 2011 - Elsevier
… concentration of isradipine were determined. This analysis revealed that isradipine produced a … in humans, suggesting that isradipine is a potentially viable neuroprotective agent for PD. …
Number of citations: 287 www.sciencedirect.com
NO Borhani, M Mercuri, PA Borhani, VM Buckalew… - Jama, 1996 - jamanetwork.com
… Hg in hydrochlorothiazide and 16.0 mm Hg in isradipine (P=.002); … incidence of vascular events in patients treated with isradipine. … events in patients receiving isradipine compared with …
Number of citations: 636 jamanetwork.com
TS Anekonda, JF Quinn, C Harris, K Frahler… - Neurobiology of …, 2011 - Elsevier
… of isradipine, we determined its bioavailability in the triple transgenic mouse model of AD. Subcutaneous implantation of carrier-bound isradipine (3 … Isradipine's neuroprotective effect at …
Number of citations: 175 www.sciencedirect.com
JN Guzman, E Ilijic, B Yang… - The Journal of …, 2018 - Am Soc Clin Investig
The ability of the Cav1 channel inhibitor isradipine to slow the loss of substantia nigra pars … isradipine treatment will benefit SNc DA neurons in vivo. To pursue this question, isradipine …
Number of citations: 112 www.jci.org
CS Venuto, L Yang, M Javidnia… - Annals of clinical …, 2021 - Wiley Online Library
… Isradipine is a dihydropyridine calcium channel inhibitor that has demonstrated … The objectives of this study were to model the plasma pharmacokinetics of isradipine in study …
Number of citations: 30 onlinelibrary.wiley.com
T Simuni, E Borushko, MJ Avram… - Movement …, 2010 - Wiley Online Library
… Isradipine has not been systematically studied in patients with Parkinson's … of isradipine controlled release (CR) in patients with early PD. Qualified subjects (n = 31) received isradipine …
F Portaluppi, L Vergnani, R Manfredini… - American journal of …, 1995 - Elsevier
… %, which remained unaltered after isradipine. Both isradipine treatments were equally effective … An evening regimen of isradipine SRO seems more apt than a morning regimen to obtain …
Number of citations: 148 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.